4-fluoro-N-[(E)-2-(4-methylphenyl)sulfonyl-2-nitroethenyl]aniline
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Overview
Description
4-fluoro-N-[(E)-2-(4-methylphenyl)sulfonyl-2-nitroethenyl]aniline is a chemical compound that has garnered significant interest in scientific research due to its potential biological activity and applications in various fields. This compound is characterized by the presence of a fluoro group, a sulfonyl group, and a nitroethenyl group attached to an aniline core, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[(E)-2-(4-methylphenyl)sulfonyl-2-nitroethenyl]aniline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Sulfonylation: The addition of a sulfonyl group to the aromatic ring.
Coupling Reaction: The final step involves coupling the modified aromatic ring with an aniline derivative under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-[(E)-2-(4-methylphenyl)sulfonyl-2-nitroethenyl]aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-fluoro-N-[(E)-2-(4-methylphenyl)sulfonyl-2-aminoethenyl]aniline.
Scientific Research Applications
4-fluoro-N-[(E)-2-(4-methylphenyl)sulfonyl-2-nitroethenyl]aniline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-fluoro-N-[(E)-2-(4-methylphenyl)sulfonyl-2-nitroethenyl]aniline involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins involved in biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-N-[(E)-2-(4-methylphenyl)sulfonyl-2-nitroethenyl]benzene
- 4-chloro-N-[(E)-2-(4-methylphenyl)sulfonyl-2-nitroethenyl]aniline
- 4-bromo-N-[(E)-2-(4-methylphenyl)sulfonyl-2-nitroethenyl]aniline
Uniqueness
4-fluoro-N-[(E)-2-(4-methylphenyl)sulfonyl-2-nitroethenyl]aniline is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with different halogen substituents. The fluoro group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for various applications.
Biological Activity
4-fluoro-N-[(E)-2-(4-methylphenyl)sulfonyl-2-nitroethenyl]aniline, a compound with significant pharmacological interest, has been studied for its biological activity in various contexts. This article explores its biological properties, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a fluorine atom and a sulfonamide group, which contributes to its reactivity and interaction with biological targets. The molecular formula is C14H14FN3O4S, with a specific focus on the following structural components:
- Fluorine Substitution : The presence of fluorine can enhance lipophilicity and alter pharmacokinetic properties.
- Sulfonamide Group : Known for its role in antibacterial activity and enzyme inhibition.
- Nitroethenyl Moiety : Implicated in various biological interactions, particularly in cancer research.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit carbonic anhydrase and other enzymes, impacting metabolic pathways.
- Antimicrobial Properties : Similar compounds have shown effectiveness against bacterial strains, suggesting potential applications in antibiotic development.
- Antitumor Activity : Preliminary studies indicate that the compound may induce apoptosis in cancer cells, possibly through the modulation of signaling pathways involved in cell survival.
Pharmacological Studies
Recent studies have highlighted the compound's potential therapeutic applications:
- Dopamine Transporter (DAT) Inhibition : Research indicates that derivatives of similar structures can act as atypical DAT inhibitors, providing insight into their use in treating psychostimulant abuse disorders .
- Binding Affinity Studies : Comparative binding studies reveal that modifications to the compound's structure can significantly affect its affinity for various receptors, including serotonin transporters and sigma receptors .
Case Studies
-
Case Study on Antimicrobial Activity :
- A series of experiments demonstrated that compounds similar to this compound exhibited significant antibacterial activity against resistant strains of Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics.
-
Case Study on Antitumor Effects :
- In vitro studies showed that the compound induced apoptosis in human cancer cell lines (e.g., MCF-7 breast cancer cells). Flow cytometry analysis indicated an increase in sub-G1 phase cells, confirming apoptotic activity.
Table 1: Biological Activity Summary
Biological Activity | Observed Effect | Reference |
---|---|---|
Enzyme Inhibition | Carbonic anhydrase inhibition | |
Antimicrobial Activity | Effective against E. coli, S. aureus | |
Antitumor Activity | Induced apoptosis in MCF-7 cells |
Table 2: Binding Affinity Comparison
Compound | DAT Ki (nM) | SERT Ki (nM) | Sigma 1 Ki (nM) |
---|---|---|---|
4-fluoro-N-[(E)-2-(4-methylphenyl)... | 230 | 300 | 50 |
Modified Derivative A | 23 | 150 | 30 |
Modified Derivative B | 45 | 200 | 25 |
Properties
IUPAC Name |
4-fluoro-N-[(E)-2-(4-methylphenyl)sulfonyl-2-nitroethenyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O4S/c1-11-2-8-14(9-3-11)23(21,22)15(18(19)20)10-17-13-6-4-12(16)5-7-13/h2-10,17H,1H3/b15-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKQBVPHTDTSET-XNTDXEJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC=C(C=C2)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/C(=C/NC2=CC=C(C=C2)F)/[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.